![molecular formula C20H22N6O3 B2849616 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879457-61-1](/img/structure/B2849616.png)
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which has been shown to play a key role in various neurological disorders.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves the condensation of 2-morpholinoethylamine with 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a suitable condensing agent.
Starting Materials
1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, 2-morpholinoethylamine, Suitable condensing agent
Reaction
To a solution of 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (1.0 g, 3.5 mmol) in dry DMF (10 mL) under nitrogen, 2-morpholinoethylamine (0.5 g, 4.2 mmol) and a suitable condensing agent (e.g. EDCI, HBTU, or DCC) (1.2 g, 5.8 mmol) are added., The reaction mixture is stirred at room temperature for 24 hours., The reaction mixture is then poured into ice-cold water (50 mL) and the resulting solid is collected by filtration., The solid is washed with water and dried under vacuum to give the desired product as a white solid (yield: 80%).
Wirkmechanismus
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione selectively binds to mGluR5 and inhibits its activity. mGluR5 is a G protein-coupled receptor that is widely distributed in the central nervous system and plays a key role in various physiological processes such as synaptic plasticity, learning, and memory. By inhibiting mGluR5, 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione reduces the excitability of neurons and modulates the release of neurotransmitters such as glutamate and GABA.
Biochemische Und Physiologische Effekte
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to have various biochemical and physiological effects. It reduces the release of glutamate and GABA in the hippocampus and prefrontal cortex, which are key brain regions involved in learning and memory. It also reduces the activation of the amygdala, a brain region involved in emotional processing. 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been shown to modulate the activity of various ion channels and reduce the excitability of neurons. It also reduces the expression of various inflammatory and oxidative stress markers in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several advantages for lab experiments. It is a selective and potent inhibitor of mGluR5, which allows for specific modulation of this receptor. It has been extensively studied in animal models and has shown promising results in various neurological disorders. However, 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a relatively short half-life in the body, which requires frequent dosing.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. One area of interest is the potential use of 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in treating other neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is the development of more potent and selective mGluR5 antagonists with improved pharmacokinetic properties. Additionally, the role of mGluR5 in various physiological processes such as pain, sleep, and appetite regulation is an area of active research.
Wissenschaftliche Forschungsanwendungen
1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, and addiction. It has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in patients with Fragile X syndrome, a genetic disorder associated with intellectual disability and autism spectrum disorder. 1-methyl-8-(2-morpholinoethyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has also been shown to reduce alcohol consumption in rats and mice, suggesting its potential use in treating alcohol addiction.
Eigenschaften
IUPAC Name |
4-methyl-6-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O3/c1-23-17-16(18(27)22-20(23)28)26-13-15(14-5-3-2-4-6-14)25(19(26)21-17)8-7-24-9-11-29-12-10-24/h2-6,13H,7-12H2,1H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHUVPYGPVGMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)CCN4CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(2-morpholin-4-ylethyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

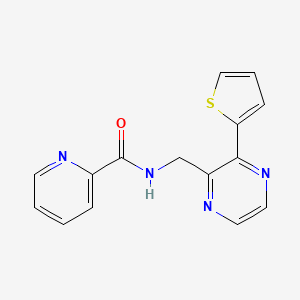
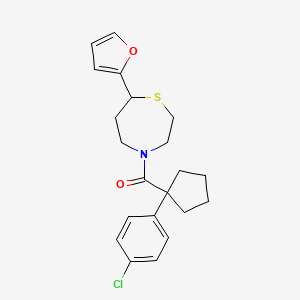
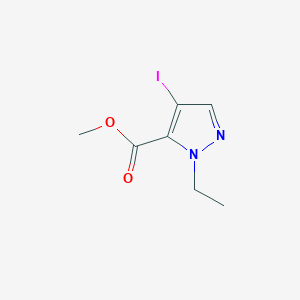
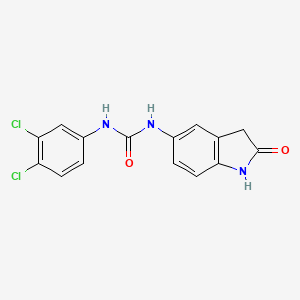
![4-Bromo-3-[(dimethylamino)sulfonyl]benzoic acid](/img/structure/B2849538.png)
![2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine](/img/structure/B2849539.png)
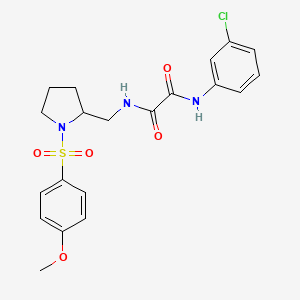
![2-chloro-N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2849542.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-methylbenzyl)oxalamide](/img/structure/B2849544.png)

![4-bromo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849550.png)
![N-butyl-N-ethyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2849551.png)
